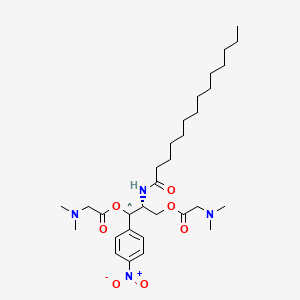

CID 156588674

Description

CID 156588674 is a chemical compound identified in recent research focusing on the characterization of essential oil components. As part of a vacuum-distilled fraction of Citrus limon essential oil (CIEO), it was analyzed using gas chromatography-mass spectrometry (GC-MS), which confirmed its presence in specific fractions . Its chromatographic profile and mass spectrum indicate moderate volatility and a molecular ion consistent with mid-sized organic molecules .

Properties

Molecular Formula |

C31H51N4O7 |

|---|---|

Molecular Weight |

591.8 g/mol |

InChI |

InChI=1S/C31H51N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27H,6-17,22-24H2,1-5H3,(H,32,36)/t27-/m1/s1 |

InChI Key |

AZSVYZUSFMVRSJ-HHHXNRCGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)[C](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 156588674 involve several synthetic routes and reaction conditions. The synthesis typically starts with a specific starting material, which undergoes a series of chemical reactions such as condensation, ring closure, chlorination, and esterification to form the final compound . Industrial production methods may vary, but they generally follow similar steps to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 156588674 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 156588674 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of CID 156588674 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Key Differences:

Functional Overlaps:

All three compounds show interactions with cytochrome P450 enzymes, though their mechanisms and applications differ. This compound’s natural origin may offer advantages in food or cosmetic industries, while synthetic analogs (A and B) are better suited for pharmaceutical development .

Q & A

Basic: How to formulate a research question for studying CID 156588674's mechanism of action?

Methodological Answer:

Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring alignment with biological relevance. For example:

- Population: Specific cell lines or in vivo models.

- Intervention: Dose-response of this compound.

- Comparison: Untreated controls or known inhibitors.

- Outcome: Quantifiable metrics (e.g., enzyme inhibition, gene expression).

- Time: Duration of exposure.

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. Avoid overly broad questions; instead, focus on gaps in existing literature (e.g., "How does this compound modulate [specific pathway] in [cell type] under hypoxic conditions?") .

Basic: What methodologies are appropriate for initial data collection on this compound?

Methodological Answer:

- Primary Data: Use in vitro assays (e.g., ELISA, SPR, or fluorescence-based binding assays) to quantify target interactions. For structural analysis, employ X-ray crystallography or NMR .

- Secondary Data: Conduct systematic literature reviews using databases like PubMed and Google Scholar, filtering for peer-reviewed studies on analogous compounds .

- Surveys/Questionnaires: Design Likert-scale surveys for expert feedback on experimental design pitfalls (e.g., bias in assay conditions) .

Advanced: How to resolve contradictions in this compound's biochemical data across studies?

Methodological Answer:

- Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate datasets, identifying heterogeneity sources (e.g., batch effects, assay protocols). Use sensitivity analysis to weigh outliers .

- Experimental Replication: Standardize conditions (e.g., buffer pH, temperature) and validate findings with orthogonal methods (e.g., ITC alongside SPR) .

- Contextual Analysis: Compare study populations (e.g., cell line origins, genetic backgrounds) to isolate variables affecting reproducibility .

Advanced: How to design experiments to assess this compound's polypharmacology (interactions with multiple targets)?

Methodological Answer:

- Systems Biology Approaches: Use computational docking (e.g., AutoDock Vina) to predict off-target binding, followed by high-throughput screening (HTS) for validation .

- Network Pharmacology: Map this compound's targets onto pathway databases (KEGG, Reactome) to identify crosstalk nodes. Prioritize nodes with high betweenness centrality for experimental validation .

- Multi-Omics Integration: Pair transcriptomic (RNA-seq) and proteomic (LC-MS) data to correlate target modulation with downstream effects .

Basic: How to conduct a rigorous literature review on this compound?

Methodological Answer:

- Database Selection: Use PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)").

- Citation Tracking: Employ tools like Web of Science to trace seminal papers and identify recent reviews.

- Critical Appraisal: Apply PRISMA guidelines to screen studies for bias (e.g., small sample sizes, lack of controls) .

Advanced: How to optimize in vivo models for this compound's pharmacokinetic studies?

Methodological Answer:

- Iterative Testing: Start with zebrafish models for rapid absorption/distribution/metabolism/excretion (ADME) profiling. Transition to rodents using staggered dosing regimens to assess linearity .

- Toxicokinetics: Incorporate LC-MS/MS to quantify metabolite accumulation in organs, adjusting dosages to avoid saturation effects .

Advanced: How to analyze multi-omics data to characterize this compound's off-target effects?

Methodological Answer:

- Bioinformatics Pipelines: Use DESeq2 (RNA-seq) and MaxQuant (proteomics) for differential expression analysis. Overlap results with ChEMBL bioactivity data to prioritize high-confidence off-targets .

- Machine Learning: Train random forest models on structural fingerprints (e.g., Morgan fingerprints) to predict polypharmacology .

Basic: What ethical considerations apply to this compound research?

Methodological Answer:

- IRB Approvals: For studies involving human-derived samples, submit protocols detailing anonymization and informed consent processes .

- Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing raw data in repositories like ChEMBL or Zenodo .

Advanced: How to address reproducibility issues in this compound experiments?

Methodological Answer:

- Protocol Standardization: Publish detailed methods in protocols.io , including reagent lot numbers and instrument calibration records .

- Blinded Analysis: Use third-party labs for independent validation of critical assays (e.g., IC50 determinations) .

Basic: How to validate this compound's purity and structural identity?

Methodological Answer:

- Analytical Chemistry: Perform HPLC (≥95% purity) coupled with HRMS for exact mass confirmation.

- Spectroscopic Validation: Use 1H/13C NMR to verify structural integrity, referencing published spectra for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.